molecular formula C16H14F2N2O2 B6113346 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol

Cat. No. B6113346
M. Wt: 304.29 g/mol
InChI Key: XLTTUSHWSAXTQS-UHFFFAOYSA-N
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Description

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DFP-10825, and it is classified as a pyrrolidinol derivative. The aim of

Mechanism of Action

The mechanism of action of DFP-10825 is primarily based on its ability to inhibit the activity of acetylcholinesterase and modulate the activity of dopamine receptors. By inhibiting the activity of acetylcholinesterase, DFP-10825 can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. The modulation of dopamine receptors can lead to improvements in mood, movement, and cognition.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. Studies have shown that DFP-10825 can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. In addition, DFP-10825 has been shown to modulate the activity of dopamine receptors, which can improve mood, movement, and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFP-10825 is its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, DFP-10825 has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further clinical development.
One of the main limitations of DFP-10825 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the potential side effects of DFP-10825.

Future Directions

There are a number of future directions for research on DFP-10825. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of DFP-10825. In addition, further studies are needed to fully understand the potential applications of DFP-10825 in the treatment of neurological disorders.
Another potential area of research is the development of more targeted delivery methods for DFP-10825. This could involve the use of nanoparticles or other delivery systems that can improve the solubility and bioavailability of DFP-10825.
Conclusion:
DFP-10825 is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit the activity of acetylcholinesterase and modulate the activity of dopamine receptors make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to fully understand the potential applications and limitations of DFP-10825.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 3,5-difluoro-2-pyridinecarboxylic acid with phenylalanine methyl ester. The resulting product is then subjected to a cyclization reaction using sodium hydride and acetic acid to form the pyrrolidinol ring. The final step involves the removal of the methyl ester group using hydrochloric acid to yield DFP-10825.

Scientific Research Applications

DFP-10825 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a potential treatment for Alzheimer's disease. Studies have shown that DFP-10825 can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is a neurotransmitter that is essential for memory and cognitive function.
In addition to its potential use in Alzheimer's disease, DFP-10825 has also been studied for its potential applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that DFP-10825 can modulate the activity of dopamine receptors in the brain, which are involved in the regulation of mood, movement, and cognition.

properties

IUPAC Name

(3,5-difluoropyridin-2-yl)-(3-hydroxy-3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c17-12-8-13(18)14(19-9-12)15(21)20-7-6-16(22,10-20)11-4-2-1-3-5-11/h1-5,8-9,22H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTUSHWSAXTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)O)C(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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